1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)-
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Overview
Description
Preparation Methods
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- typically involves the reaction of 1,2-dicyanobenzene with hexylthiol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The hexylthio groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- involves its interaction with specific molecular targets and pathways. The hexylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile: Lacks the hexylthio groups, resulting in different chemical properties and applications.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile:
1,2-Dicyanobenzene: A simpler compound without any substituents on the benzene ring, used primarily as a precursor in organic synthesis.
The presence of hexylthio groups in 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- makes it unique, providing distinct chemical properties and expanding its range of applications.
Properties
CAS No. |
156903-56-9 |
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Molecular Formula |
C20H28N2S2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
4,5-bis(hexylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2S2/c1-3-5-7-9-11-23-19-13-17(15-21)18(16-22)14-20(19)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
BBDKVVMJQKBNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C(C=C(C(=C1)C#N)C#N)SCCCCCC |
Origin of Product |
United States |
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